2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide
Description
Properties
Molecular Formula |
C19H19ClFNO4S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19ClFNO4S/c20-15-4-6-18(7-5-15)26-12-19(23)22(17-8-9-27(24,25)13-17)11-14-2-1-3-16(21)10-14/h1-7,10,17H,8-9,11-13H2 |
InChI Key |
WYOBWZSNSDBCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
4-Chlorophenoxyacetic Acid Synthesis
The chlorophenoxy moiety is synthesized via nucleophilic aromatic substitution. In a representative protocol, 4-chlorophenol reacts with chloroacetic acid under alkaline conditions. Sodium hydroxide (2.5 equiv) facilitates deprotonation, while refluxing in ethanol (80°C, 6 hours) achieves 85–90% conversion. Copper powder (5 mol%) enhances regioselectivity by mitigating side reactions. Post-reaction, the mixture is acidified to pH 2–3 using hydrochloric acid, precipitating 4-chlorophenoxyacetic acid as a white solid (mp 142–144°C).
Table 1: Reaction Conditions for 4-Chlorophenoxyacetic Acid
| Parameter | Value/Detail |
|---|---|
| Reagents | 4-Chlorophenol, Chloroacetic Acid |
| Base | NaOH (2.5 equiv) |
| Catalyst | Cu Powder (5 mol%) |
| Solvent | Ethanol |
| Temperature | 80°C (Reflux) |
| Reaction Time | 6 hours |
| Yield | 85–90% |
1,1-Dioxidotetrahydrothiophen-3-amine Synthesis
The dioxidotetrahydrothiophene subunit is prepared via oxidation of tetrahydrothiophene followed by amination. Hydrogen peroxide (30% w/v, 3 equiv) in acetic acid at 50°C for 8 hours oxidizes tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene (sulfolane derivative). Subsequent Ritter reaction with ammonium nitrate and concentrated sulfuric acid introduces the amine group at the 3-position, yielding 1,1-dioxidotetrahydrothiophen-3-amine (65–70% yield).
3-Fluorobenzylamine Preparation
3-Fluorobenzylamine is synthesized via catalytic hydrogenation of 3-fluorobenzonitrile. Using Raney nickel (10 wt%) under hydrogen gas (3 atm) in methanol at 50°C, the reaction achieves >95% conversion within 4 hours. Distillation under reduced pressure purifies the product (bp 78–80°C at 15 mmHg).
Coupling Reactions to Form the Target Compound
Acetamide Core Assembly
The acetamide backbone is constructed by reacting 4-chlorophenoxyacetic acid with thionyl chloride (1.2 equiv) in dichloromethane to form the corresponding acid chloride. This intermediate is then coupled with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of triethylamine (2.0 equiv) at 0–5°C, yielding N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-chlorophenoxyacetamide (75% yield).
N-Alkylation with 3-Fluorobenzylamine
The final step involves N-alkylation using 3-fluorobenzylamine. Potassium carbonate (3.0 equiv) in acetonitrile facilitates deprotonation, while tetrabutylammonium iodide (0.1 equiv) acts as a phase-transfer catalyst. Heating at 60°C for 12 hours achieves 80–85% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the target compound as a crystalline solid.
Table 2: Optimization of N-Alkylation Conditions
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility |
| Base | K2CO3 | Efficient deprotonation |
| Catalyst | TBAI | Enhances reaction rate |
| Temperature | 60°C | Balances kinetics/deg. |
| Time | 12 hours | Completes conversion |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to improve heat transfer and mixing. A two-stage system operates at 10 L/hour throughput:
Solvent Recycling Protocols
Distillation towers recover >90% of acetonitrile, reducing waste. Azeotropic drying with toluene ensures solvent purity for reuse.
Analytical Characterization Methods
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms ≥98.5% purity. Key retention times:
-
4-Chlorophenoxyacetic acid: 4.2 min
-
Target compound: 12.7 min.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Key Structural Variations and Substituent Effects
The following table summarizes critical differences between the target compound and its structural analogs:
Analysis of Substituent Impact
Sulfone vs. This may improve solubility but reduce membrane permeability. Thiazole-containing analogs (e.g., 3.1.3) demonstrate antitumor activity, suggesting heterocyclic rings are critical for interacting with cellular targets like kinases or DNA .
Fluorobenzyl vs.
Chlorophenoxy Positioning: Substituents like 4-chloro-3-methylphenoxy ( ) or 4-chlorophenoxy (target compound) influence electronic effects and steric hindrance, affecting receptor binding. For example, compound 3.1.3’s 4-chlorophenoxy-thiazolidinone hybrid correlates with antitumor potency .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 428.3 g/mol . The structure includes:
- Chlorophenoxy group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Dioxidotetrahydrothiophene moiety : Enhances the reactivity and stability of the compound.
- Fluorobenzyl substituent : May influence pharmacological properties through electron-withdrawing effects.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 428.3 g/mol |
| Key Functional Groups | Chlorophenoxy, Dioxidotetrahydrothiophene, Fluorobenzyl |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, indicating significant activity against various bacterial strains. For instance, derivatives with similar structural features have shown comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .
Case Study: Antimicrobial Evaluation
In vitro tests demonstrated that compounds with chlorophenoxy groups exhibited enhanced antimicrobial activity. The specific compound may follow similar patterns due to its structural similarities.
Anticancer Activity
The anticancer potential of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide has been investigated through various assays. The MTT assay is commonly employed to assess cell viability in cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide | HCT116 (Colon Cancer) | TBD |
| Standard Drug (5-Fluorouracil) | HCT116 | 10 |
| Standard Drug (Tomudex) | HCT116 | 5 |
Note: TBD - To Be Determined; data source pending further experimental results.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cancerous cells. The presence of halogenated groups (chlorine and fluorine) may enhance binding affinity and selectivity towards target sites.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound to various biological targets. Such studies indicate that the unique structural components contribute to favorable interactions with key proteins involved in cancer proliferation and antimicrobial resistance .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrothiophene-1,1-dioxide core, followed by sequential amidation and coupling steps. Key reagents include sodium hydride (NaH) for deprotonation and dimethyl sulfoxide (DMSO) as a polar aprotic solvent to facilitate nucleophilic substitutions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound from by-products .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Infrared (IR) spectroscopy can verify functional groups like the sulfone (SO₂) and amide (C=O) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion tests (using E. coli and S. aureus). Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) and solvent controls (DMSO <1%) to validate results. Dose-response curves (0.1–100 µM) help establish IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for the N-alkylation step involving the 3-fluorobenzyl group?
Optimize temperature (50–70°C) to balance reaction rate and side-product formation. Use a 10–20% molar excess of 3-fluorobenzyl bromide to drive the reaction. Catalytic iodide (KI, 5 mol%) enhances electrophilicity via the Finkelstein effect. Monitor progress with thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) .
Q. How should researchers address contradictory data in reported biological activities (e.g., conflicting IC₅₀ values)?
Standardize assay protocols across labs (e.g., cell passage number, serum concentration). Replicate studies using multiple cell lines (e.g., primary vs. metastatic cancer cells) and orthogonal assays (e.g., apoptosis via Annexin V/PI staining). Validate target engagement using competitive binding assays with fluorescent probes .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Systematically modify substituents:
- Replace the 4-chlorophenoxy group with other halogens (e.g., Br, F) to assess electronic effects.
- Vary the fluorobenzyl position (ortho, meta, para) to probe steric influences. Test analogs in enzyme inhibition assays (e.g., kinase panels) to identify critical pharmacophores .
Q. What experimental approaches elucidate the compound’s stability under physiological conditions?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
- Oxidative stress (3% H₂O₂, 24h). Analyze degradation products via LC-MS and compare to synthetic standards. Assess plasma stability using rat plasma (37°C, 1–24h) .
Q. How can target identification be pursued for this compound’s anticancer activity?
Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Confirm hits with surface plasmon resonance (SPR) or thermal shift assays (TSA). Validate via siRNA knockdown or CRISPR-Cas9 gene editing in responsive cell lines .
Q. What methodologies assess the impact of stereochemistry on bioactivity?
Resolve enantiomers via chiral HPLC (Chiralpak IA column, ethanol/heptane) and test each isomer in bioassays. For racemic mixtures, employ Mosher’s method to assign absolute configuration. Compare IC₅₀ values to determine enantioselectivity .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies (oral vs. intravenous administration). Measure plasma half-life, Cₘₐₓ, and tissue distribution via LC-MS/MS. Conduct acute toxicity tests (OECD 423 guidelines) with histopathology of liver/kidney post-mortem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
